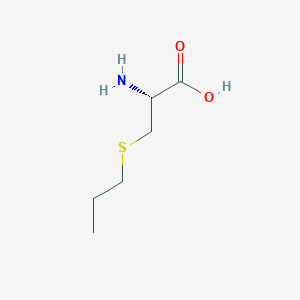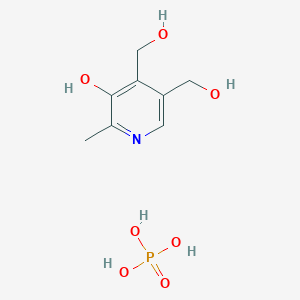
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate (HMP) is a compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. HMP is a phosphorylated derivative of pyridoxine, which is a form of vitamin B6.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate involves its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is converted to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP then binds to enzymes involved in amino acid metabolism and enhances their activity.
Effets Biochimiques Et Physiologiques
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have various biochemical and physiological effects. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to increase the levels of cysteine and glutathione, which are important antioxidants in the body. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to decrease the levels of homocysteine, which is a risk factor for cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a stable compound that can be easily synthesized and purified. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is also water-soluble, which makes it easy to work with in aqueous solutions. However, the limitations of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate include its potential to form complexes with metal ions, which can interfere with enzymatic reactions. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate also has a short half-life in the body, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate. One area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate may also have applications in the agricultural industry as a growth promoter for plants. Further research is needed to explore these potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate.
Conclusion:
In conclusion, 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a phosphorylated derivative of pyridoxine that has potential applications in biochemical and physiological research. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through a simple reaction and has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate acts as a cofactor for enzymes involved in amino acid metabolism and has various biochemical and physiological effects. Further research is needed to explore the potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative and cardiovascular diseases, as well as its potential use in the agricultural industry.
Méthodes De Synthèse
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through the reaction of pyridoxine with phosphoric acid and formaldehyde. The reaction is carried out under acidic conditions, and the product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been used in various scientific research studies due to its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to enhance the activity of enzymes such as cystathionine β-synthase, which is involved in the conversion of homocysteine to cysteine. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to enhance the activity of alanine transaminase, which is involved in the conversion of alanine to pyruvate.
Propriétés
Numéro CAS |
1142-43-4 |
|---|---|
Nom du produit |
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate |
Formule moléculaire |
C8H14NO7P |
Poids moléculaire |
267.17 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;phosphoric acid |
InChI |
InChI=1S/C8H11NO3.H3O4P/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H3,1,2,3,4) |
Clé InChI |
IPGWPDHPOQYBMR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Autres numéros CAS |
1142-43-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



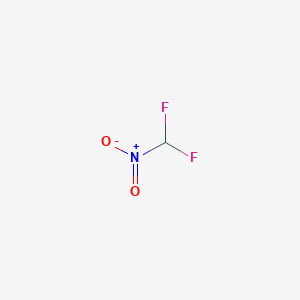
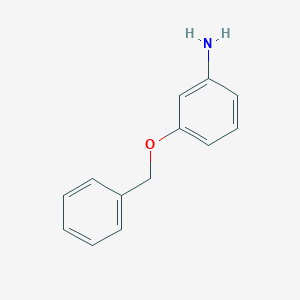
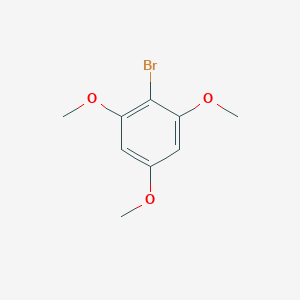
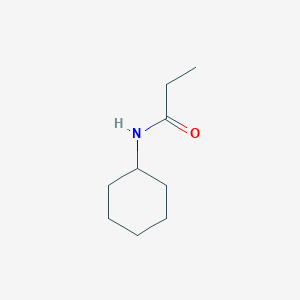

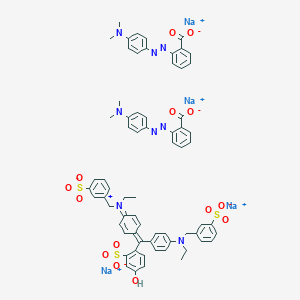

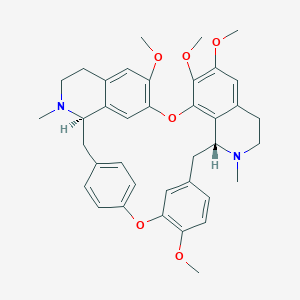

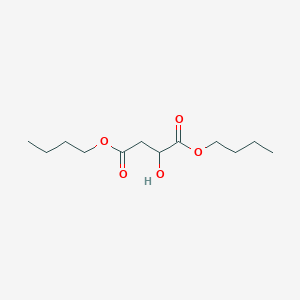
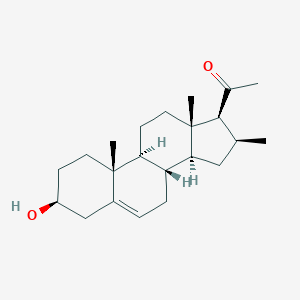

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
